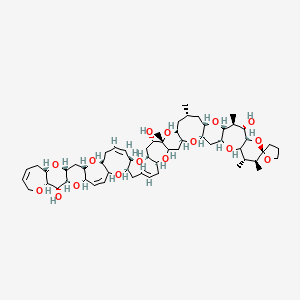

Ciguatoxin 3C

Description

Properties

IUPAC Name |

(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30E,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49,60-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H82O16/c1-28-22-39-41(25-45-51(70-39)30(3)49(59)55-52(71-45)29(2)31(4)57(73-55)19-11-21-62-57)67-43-27-48-56(5,72-44(43)23-28)47(58)26-42-35(68-48)13-7-6-12-32-33(65-42)15-10-16-34-36(63-32)17-18-37-40(64-34)24-46-54(69-37)50(60)53-38(66-46)14-8-9-20-61-53/h6-10,15,17-18,28-55,58-60H,11-14,16,19-27H2,1-5H3/b7-6+,15-10-/t28-,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47+,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXGFCYTZARNGN-XHDDPMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@H](C[C@@H]8[C@@H](O7)C/C=C/C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H82O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1023.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148471-85-6 | |

| Record name | Ciguatoxin 3C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148471856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CiguatoxinCTX 3C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Origin and Biogeography of Ciguatoxin 3c and Its Precursors

Source Organisms: Benthic Dinoflagellates of the Genera Gambierdiscus and Fukuyoa

Ciguatoxin 3C (CTX3C), a potent marine neurotoxin, and its precursors originate from benthic dinoflagellates belonging to the genera Gambierdiscus and Fukuyoa. acs.orgnih.govmdpi.comnih.govnoaa.govnih.gov These single-celled microalgae are typically found in tropical and subtropical regions, inhabiting the surfaces of macroalgae, coral reefs, and sediments. nih.govnih.govresearchgate.net The production of ciguatoxins is not uniform across all species within these genera; some species are highly toxic, while others exhibit low to no toxicity. nih.govnoaa.gov For instance, Gambierdiscus polynesiensis is recognized as a significant producer of ciguatoxin precursors in the Pacific region. mdpi.comnih.gov

The distribution of Gambierdiscus and Fukuyoa species is widespread, with a notable presence in the Pacific Ocean, the Caribbean Sea, and the Indian Ocean. nih.govciguatera.pfnih.govresearchgate.net The geographic range of these dinoflagellates appears to be expanding, potentially due to factors related to climate change, which could influence the prevalence and distribution of ciguatoxins globally. ciguatera.pfresearchgate.net

Table 1: Genera of Dinoflagellates Producing Ciguatoxin Precursors

| Genus | Typical Habitat | Known Toxin Production |

|---|---|---|

| Gambierdiscus | Benthic, epiphytic on macroalgae, coral reefs | Ciguatoxins (precursors), Maitotoxins |

| Fukuyoa | Benthic, associated with coral reefs | Ciguatoxins (precursors), Maitotoxins |

Biosynthesis Pathways of Ciguatoxins within Microalgae

The biosynthesis of ciguatoxins, including the precursors to CTX3C, within dinoflagellates such as Gambierdiscus is a complex process. These toxins are classified as polyether compounds, and their carbon skeletons are assembled through the polyketide pathway. noaa.govtaylorfrancis.commdpi.com This pathway involves the sequential condensation of small carboxylic acid units, a process catalyzed by large, multi-domain enzyme complexes known as polyketide synthases (PKSs). noaa.govmdpi.com

The intricate ladder-like structure of ciguatoxins is a hallmark of this biosynthetic origin. nih.gov While the general framework of polyketide synthesis is understood, the specific enzymatic steps and genetic basis for ciguatoxin production in Gambierdiscus and Fukuyoa are still areas of active research. noaa.govmdpi.com The complexity and large size of dinoflagellate genomes have presented challenges in fully elucidating the genes responsible for the biosynthesis of these toxins. noaa.gov Isotopic labeling studies have been instrumental in confirming the polyketide origin of these molecules. mdpi.com

Biotransformation Processes in Marine Organisms

The forms of ciguatoxins produced by the microalgae, often referred to as gambiertoxins, are precursors that undergo biotransformation as they move up the marine food web. acs.orgnih.govmdpi.com Herbivorous fish consume the dinoflagellates and, in turn, are consumed by carnivorous fish. nih.gov Within these fish, the precursor toxins are metabolized, leading to structural modifications. mdpi.comnih.gov

A key biotransformation process is oxidation, which can occur at various positions on the toxin molecule. nih.gov For instance, the precursor CTX4A can be oxidized to form other, often more potent, ciguatoxin congeners. nih.gov Experimental evidence has shown that fish liver enzymes, such as cytochrome P450s, play a role in these oxidative conversions. nih.gov One documented biotransformation is the conversion of CTX3C to 2,3-dihydroxyCTX3C in herbivorous fish. mdpi.com Additionally, glucuronidation has been identified as a novel biotransformation pathway for some ciguatoxins in fish, which may serve as a detoxification mechanism. acs.orgnih.govresearchgate.net These metabolic changes result in a variety of ciguatoxin congeners, including CTX3C, accumulating in the tissues of fish. mdpi.com

Geographical Variability and Congener Distribution (e.g., Pacific, Caribbean, Indian Ocean Ciguatoxins)

The chemical structures of ciguatoxins exhibit significant geographical variability, leading to their classification into three main groups: Pacific (P-CTXs), Caribbean (C-CTXs), and Indian Ocean (I-CTXs) ciguatoxins. nih.govresearchgate.net this compound (CTX3C) is a representative of the Pacific ciguatoxins. noaa.gov

The structural differences between these regional congeners are often subtle but can have significant impacts on their biological activity. These variations arise from differences in the precursor toxins produced by the local populations of Gambierdiscus and Fukuyoa, as well as potentially different biotransformation pathways in the respective marine food webs. nih.gov For example, C-CTX-1 is a major congener found in the Caribbean, while P-CTX-1 is prominent in the Pacific. nih.govresearchgate.net While the molecular weight of some Indian Ocean congeners is similar to their Caribbean counterparts, their structural details remain less characterized. nih.gov The expansion of ciguatera-prone zones has led to the detection of these toxins in new regions, such as the Canary Islands. ciguatera.pfnih.gov

Table 2: Major Geographical Classes of Ciguatoxins

| Toxin Class | Geographical Region | Example Congeners |

|---|---|---|

| Pacific Ciguatoxins (P-CTXs) | Pacific Ocean | P-CTX-1, CTX3C, CTX4A/B |

| Caribbean Ciguatoxins (C-CTXs) | Caribbean Sea, Atlantic Ocean | C-CTX-1, C-CTX-2 |

| Indian Ocean Ciguatoxins (I-CTXs) | Indian Ocean | I-CTX-1, I-CTX-2 |

Environmental Factors Influencing Toxin Production by Source Organisms

The growth of Gambierdiscus and Fukuyoa and their production of ciguatoxin precursors are influenced by a variety of environmental factors. nih.govnoaa.gov These factors can affect the abundance of the dinoflagellates and the toxicity of individual cells. Key environmental variables include:

Temperature: Gambierdiscus species have optimal temperature ranges for growth, typically between 21 to 32.5 degrees Celsius. noaa.gov Seawater temperature has been linked to the variability and incidence of ciguatera. nih.gov

Salinity: Optimal growth for these dinoflagellates generally occurs at salinities between 25 and 45 parts per thousand. noaa.gov

Light: Higher light intensities tend to favor increased growth rates of Gambierdiscus. noaa.gov

Nutrients: While the direct impact of nutrient availability on toxin production is complex, changes in nutrient levels, for example from land runoff, can potentially influence algal blooms. nih.gov

Trace Metals: The presence of certain trace metals in the water may also affect the production of biotoxins by microalgae. researchgate.net

Habitat Disruption: Physical disturbances to coral reef ecosystems, such as from cyclones, coral bleaching, or human activities like overfishing, can create conditions that favor the proliferation of these toxic microalgae. nih.govnih.gov

The interplay of these factors contributes to the spatial and temporal variability of ciguatoxin production, making the prediction of ciguatera outbreaks challenging. nih.gov

Molecular and Cellular Mechanisms of Ciguatoxin 3c Action

Interaction with Voltage-Gated Sodium Channels (NaV Channels)

The primary molecular target of Ciguatoxin 3C is the voltage-gated sodium channel (NaV), a critical component for the generation and propagation of action potentials in excitable cells. fao.org Ciguatoxins bind with high affinity to receptor site 5 on the α-subunit of the NaV channel. oup.com This binding alters the channel's normal function, causing it to open at the cell's resting membrane potential, which leads to a persistent influx of sodium ions (Na+) and depolarization of the cell membrane. fao.orgnih.gov This action underlies the hyperexcitability characteristic of ciguatera poisoning. nih.govmdpi.comresearchgate.netnih.gov Studies on human NaV1.6 channels have characterized CTX3C as a full agonist. nih.govresearchgate.netacs.org The interaction results in a concentration-dependent decrease in the maximum peak amplitude of sodium currents. nih.govacs.org

This compound significantly alters the biophysical properties of NaV channels by modulating their activation and inactivation kinetics. oup.comresearchgate.net

Activation: The toxin shifts the activation threshold of the NaV channel to more negative membrane potentials. oup.comresearchgate.net For instance, in mouse taste cells, CTX3C shifted the activation threshold from approximately -40 mV in control conditions to between -60 mV and -70 mV. oup.comresearchgate.net This means the channels open with smaller depolarizations than normal, increasing the likelihood of spontaneous firing. nih.gov

Inactivation: CTX3C also affects the channel's inactivation process. Patch-clamp studies have demonstrated that the toxin causes a significant hyperpolarizing shift in the voltage-dependence of steady-state inactivation. oup.comresearchgate.netoup.com In mouse taste cells, this shift was measured to be approximately -30 mV. oup.comresearchgate.netoup.com This change means that at any given membrane potential, a larger fraction of NaV channels will be in an inactivated state. oup.comoup.com

Table 1: Effect of this compound on NaV Channel Kinetics in Mouse Taste Cells An interactive table detailing the biophysical changes induced by CTX3C.

| Parameter | Control Condition | With 100 nM CTX3C | Change | Source |

|---|---|---|---|---|

| Activation Threshold | ~ -40 mV | ~ -60 to -70 mV | Shift to more negative potential | oup.comresearchgate.net |

| Half-Inactivation Voltage (V0.5) | -43 mV | -72 mV | ~ -30 mV hyperpolarizing shift | oup.com |

The effects of ciguatoxins are not uniform across all NaV channel subtypes. Research indicates that CTX3C is a full agonist for human NaV1.6 channels, causing a hyperpolarizing shift in both their activation and inactivation states. nih.govacs.org While much of the subtype-specific research has been conducted with other ciguatoxin congeners like P-CTX-1, the findings provide a broader context for the action of this toxin class. nih.gov Generally, ciguatoxins shift the activation voltage-dependence of all human NaV isoforms to more hyperpolarizing potentials. nih.gov The sensitivity and specific kinetic changes can vary between subtypes, which may contribute to the diverse range of neurological symptoms observed in ciguatera poisoning. nih.govmdpi.com

Modulation of Voltage-Gated Potassium Channels (K+ Channels)

The effect of this compound on voltage-gated potassium channels (K+ channels) appears to be cell-type dependent. In studies using mouse taste cells and mature cortical neurons, CTX3C was found to be ineffective and did not modulate voltage-gated K+ currents, highlighting its high specificity for NaV channels in these models. oup.comnih.govresearchgate.netoup.comresearchgate.netnih.gov However, a different outcome was observed in primary cultures of cerebellar granule cells, where CTX3C was shown to decrease the amplitude of potassium currents. researchgate.net Some reports suggest that ciguatoxins in general can block K+ channels, which would further contribute to membrane hyperexcitability, although this effect may require higher concentrations of the toxin. mdpi.comresearchgate.netmdpi.comwho.int

Impact on Neuronal Excitability

The modulation of ion channels by CTX3C directly translates to significant changes in neuronal excitability. mdpi.comresearchgate.net The primary action on NaV channels, which causes a persistent inward Na+ current, leads to a large and rapid depolarization of the neuronal membrane. nih.govresearchgate.netacs.org Paradoxically, this sustained depolarization can lead to a decrease in neuronal firing or a complete suppression of electrical activity. researchgate.netacs.org This is because the persistent depolarization can hold the membrane potential at a level where a sufficient number of NaV channels become inactivated, preventing the generation of new action potentials.

Alterations in Synaptic Transmission

This compound profoundly alters synaptic transmission, creating an imbalance between excitatory and inhibitory signals. researchgate.netacs.orgnih.gov Studies on cultured cortical neurons revealed that acute exposure to CTX3C shifts the balance towards inhibition as a compensatory mechanism for the toxin-induced depolarization. researchgate.netmdpi.com Specifically, the toxin enhances the amplitude of miniature inhibitory postsynaptic currents (mIPSCs) and increases their frequency. researchgate.netacs.orgnih.gov Conversely, it decreases the amplitude of miniature excitatory postsynaptic currents (mEPSCs). researchgate.netacs.orgnih.govmdpi.com These acute effects on synaptic transmission are believed to underlie some of the neurological symptoms of ciguatera. researchgate.netacs.orgnih.gov

Table 2: Effects of this compound on Synaptic Transmission in Cortical Neurons An interactive table summarizing the impact of CTX3C on postsynaptic currents.

| Synaptic Current | Effect on Amplitude | Effect on Frequency | Overall Impact | Source |

|---|---|---|---|---|

| mIPSCs (Inhibitory) | Enhanced | Increased | Shift towards Inhibition | researchgate.netacs.orgnih.gov |

| mEPSCs (Excitatory) | Decreased | Unaltered | Shift towards Inhibition | researchgate.netacs.orgnih.govmdpi.com |

Secondary Cellular Effects

Intracellular Calcium Dynamics

The activation of voltage-gated sodium channels (Nav) by this compound is a primary event that leads to a number of downstream cellular effects, including an increase in intracellular calcium concentration ([Ca2+]i). nih.gov This elevation in [Ca2+]i is a critical factor in the exocytosis of neurotransmitter and neuropeptide vesicles. nih.gov The mechanisms by which ciguatoxins, including CTX3C, increase [Ca2+]i are multifaceted. nih.gov

One significant pathway involves the sodium-calcium exchanger (NCX). The persistent influx of Na+ through the activated Nav channels alters the electrochemical gradient, which can lead to the reversal of the NCX, causing it to pump Ca2+ into the cell instead of out. researchgate.netmdpi.com This influx of calcium can be further amplified by the release of calcium from intracellular stores, a process known as calcium-induced calcium release. mdpi.com

Additionally, the membrane depolarization caused by CTX3C can be sufficient to activate voltage-gated calcium channels (Cav), providing another route for calcium influx. nih.gov While the specific roles of different Cav subtypes in the response to CTX3C are still being investigated, studies with other ciguatoxins have implicated L-type and N-type channels in the observed calcium responses in certain cell types. nih.gov The increase in intracellular calcium acts as a second messenger, triggering various signaling pathways that can ultimately lead to changes in gene transcription. mdpi.com

Interestingly, in a comparative study with maitotoxin (B1166249) (MTX) in mouse cortical neurons, CTX3C did not produce the massive calcium influx observed with MTX. acs.orgnih.gov This suggests that while CTX3C does influence intracellular calcium dynamics, its effect may be more subtle or cell-type specific compared to other marine toxins. acs.orgnih.gov

Membrane Depolarization

A hallmark of this compound's action is the induction of membrane depolarization. acs.orgnih.govnih.gov This is a direct consequence of its ability to bind to and persistently activate voltage-gated sodium channels. acs.orgoup.comontosight.ai CTX3C causes these channels to open at more negative membrane potentials, closer to the resting potential of the cell, leading to a continuous influx of sodium ions. acs.orgoup.comacs.org

This sustained sodium influx disrupts the normal resting membrane potential, causing it to become less negative, or depolarized. acs.orgnih.gov Studies on cultured cortical neurons have demonstrated that CTX3C induces a significant and rapid membrane depolarization. acs.orgnih.govsigmaaldrich.comresearchgate.net This depolarization has profound effects on neuronal excitability. Initially, it can lead to spontaneous and repetitive firing of action potentials. researchgate.net However, prolonged depolarization can lead to a decrease in neuronal firing as the sodium channels become inactivated. acs.orgnih.govnih.gov

The effect of CTX3C on membrane potential is not limited to neurons. In mouse taste cells, CTX3C was found to markedly affect the operation of voltage-gated Na+ channels, leading to a shift in the activation threshold to a more negative value. oup.comoup.comresearchgate.net This action is believed to contribute to the taste disturbances often reported in ciguatera poisoning. oup.comoup.comresearchgate.netnih.gov The toxin's ability to depolarize the cell membrane is a key initiating event that triggers other downstream effects, such as altered intracellular calcium levels and changes in gene expression. nih.govmdpi.com

| Cell Type | Effect of CTX3C on Membrane Potential | Underlying Mechanism | Functional Consequence |

|---|---|---|---|

| Cultured Cortical Neurons | Rapid and large depolarization | Activation of voltage-gated sodium channels, shifting activation to more negative potentials | Initial increase in firing followed by decreased neuronal firing, shift towards inhibitory synaptic transmission |

| Mouse Taste Cells | Shift in activation threshold of INa to a more negative value | Marked effect on the operation of voltage-gated Na+ channels | Potential cause of taste alterations (dysgeusia) |

| Myelinated Nerve Fibers | Membrane depolarization | Persistent activation of Nav channels | Spontaneous and repetitive action potential firing |

Modulation of Gene Expression

This compound can induce significant changes in gene expression in neuronal cells, a process that is secondary to the activation of voltage-gated sodium channels. mdpi.com The resulting increase in intracellular calcium concentration acts as a second messenger, initiating signaling cascades that lead to the modulation of gene transcription. mdpi.comresearchgate.net

In primary cultures of mouse cortical neurons, exposure to CTX3C has been shown to cause a time-dependent modulation of a number of genes. mdpi.comresearchgate.netnih.gov A notable effect is the upregulation of immediate early genes such as Arc and Egr1. nih.govresearchgate.netnih.gov The induction of these genes is dependent on the activation of Nav channels, as it can be prevented by the channel blocker tetrodotoxin (B1210768). nih.govresearchgate.net These immediate early genes are known to be involved in regulating synaptic plasticity and neuronal homeostasis. nih.govnih.gov

Conversely, CTX3C exposure can also lead to the downregulation of certain genes. For instance, studies have reported the downregulation of genes encoding for the glutamate (B1630785) NMDA and AMPA receptors in mouse cortical neurons. mdpi.comresearchgate.net This downregulation is also a compensatory mechanism to counteract the increased neuronal excitability caused by the toxin. researchgate.net

Transcriptomic analyses have revealed that the effects of CTX3C on gene expression are dynamic and change over time. nih.govnih.gov For example, after 6 hours of exposure, a large number of genes were found to be upregulated, while after 24 hours, the number of upregulated genes decreased and the number of downregulated genes significantly increased. nih.gov These changes in gene expression likely underlie some of the long-term neurological symptoms associated with ciguatera poisoning. nih.govnih.gov The use of reporter genes, such as c-fos-luciferase, has also been explored as a sensitive method to detect the effects of ciguatoxins on gene expression. researchgate.netmdpi.com

| Cell Type | Exposure Time | Upregulated Genes | Downregulated Genes | Experimental Approach |

|---|---|---|---|---|

| Mouse Cortical Neurons | 30 min | Arc, Egr1 | - | Real-time PCR |

| Mouse Cortical Neurons | 6 hours | 2456 genes (including those involved in perception, cell fate, immune response) | 315 genes | Microarray |

| Mouse Cortical Neurons | 24 hours | 469 genes (including those for immune response, cytoskeleton assembly) | 2141 genes (including glutamate NMDA and AMPA receptors) | Microarray |

| Mouse Cortical Neurons | 72 hours | Genes for hormone activity, cytoskeleton binding | Genes for ion binding, voltage-gated channel activity, phospholipase activity | Microarray |

Cell Swelling

A significant morphological change induced by this compound at the cellular level is cell swelling, also referred to as edema. nih.gov This phenomenon is a direct consequence of the persistent activation of voltage-gated sodium channels. nih.govnih.gov The continuous influx of sodium ions into the cell disrupts the osmotic balance, leading to an osmotically driven entry of water and subsequent swelling. nih.gov

This effect has been observed in various cell types. Nanomolar concentrations of CTX3C, along with other ciguatoxins, have been shown to cause a notable swelling of the nodes of Ranvier in frog myelinated nerve fibers. nih.gov This nodal swelling can be prevented by the sodium channel blocker tetrodotoxin and can be reversed by hyperosmolar solutions, confirming the role of sodium influx and subsequent water entry. nih.gov

In addition to nerve fibers, swelling has also been documented in other excitable cells. For instance, ciguatoxins can induce swelling of cardiac myocytes. nih.gov This is thought to be a direct effect on the myocardial Nav channels. nih.gov The swelling of axons, nerve terminals, and perisynaptic Schwann cells is also a recognized consequence of the sodium loading caused by ciguatoxins. researchgate.net While much of the research has focused on excitable cells, there is also evidence of ciguatoxin-induced swelling in non-excitable cells like erythrocytes. nih.gov

Structural Activity Relationships Sar of Ciguatoxin 3c

Correlation of Molecular Structure to Biological Activity

The biological activity of Ciguatoxin 3C is intrinsically linked to its rigid, ladder-like molecular structure composed of 13 fused ether rings. acs.org This specific conformation is critical for its function as a potent neurotoxin. CTX3C exerts its toxic effects by binding to site 5 of voltage-gated sodium channels in excitable cells, such as neurons. acs.orgoup.com This binding causes the channels to open at more negative membrane potentials and inhibits their inactivation, leading to a persistent influx of sodium ions. nih.govoup.com The resulting continuous cell depolarization disrupts normal nerve signal transmission, causing the neurological symptoms associated with ciguatera poisoning. nih.gov

Impact of Polycyclic Ether Ring Systems on Potency

A direct correlation exists between the size of the polycyclic ether region—specifically, the number of fused rings—and the biological potency of ciguatoxin-like compounds. jst.go.jp The extensive, rigid backbone of CTX3C, comprising 13 fused ether rings, is a key factor in its high toxicity. acs.orgjst.go.jp

Studies comparing CTX3C with synthetic analogs that have fewer rings have provided clear evidence for this relationship. For instance, an analog of CTX3C with the A-ring opened, resulting in a structure with 12 contiguous ether rings, displayed toxicity that was intermediate between the highly potent CTX3C and the less toxic brevetoxin-3 (PbTx-3), which has 11 rings. jst.go.jp This demonstrates a significant relationship between the number of fused rings in the polyether ladder and the resulting biological activity. jst.go.jp The complete 13-ring system of CTX3C appears essential for the optimal conformation and stability required for high-affinity binding to its target on the sodium channel.

Table 1: Impact of Polycyclic Ring Number on Relative Toxicity

| Compound | Number of Fused Ether Rings | Relative Toxicity |

| This compound (CTX3C) | 13 | High |

| A-ring-opened CTX3C analog | 12 | Intermediate |

| Brevetoxin-3 (PbTx-3) | 11 | Lower |

Influence of Oxidative Modifications on Bioactivity

Oxidative modifications play a critical role in the bioactivity of ciguatoxins. CTX3C, which is a less-oxidized precursor produced by dinoflagellates of the Gambierdiscus genus, undergoes biotransformation in fish. researchgate.netmdpi.com This metabolic process, primarily oxidation, converts CTX3C into more oxidized and significantly more potent congeners. mdpi.commdpi.com

This bio-oxidation has been demonstrated in vitro using fish liver S9 fractions and recombinant human CYP enzymes, which catalyze the transformation of CTX3C into various hydroxylated analogs. researchgate.netnih.gov For example, CTX3C can be oxidized to form 2-hydroxy-CTX3C, 2,3-dihydroxy-CTX3C, and 51-hydroxy-CTX3C. researchgate.netresearchgate.netfrontiersin.org These oxidative changes, which add hydroxyl (-OH) groups to the molecule, are positively correlated with an increase in toxic potency. mdpi.com The modification from less oxidized algal metabolites like CTX3C to the highly oxidized analogs found in carnivorous fish represents a key step in the bioactivation of these toxins within the marine food web. mdpi.com

Table 2: Oxidative Metabolites of this compound

| Precursor Toxin | Oxidative Modification | Resulting Analog |

| This compound (CTX3C) | Hydroxylation at C2 | 2-hydroxy-CTX3C |

| This compound (CTX3C) | Dihydroxylation at C2, C3 | 2,3-dihydroxy-CTX3C |

| This compound (CTX3C) | Hydroxylation at C51 | 51-hydroxy-CTX3C |

Analog Development for SAR Elucidation

The scarcity of ciguatoxins from natural sources has made their total synthesis in the laboratory a critical tool for research. jst.go.jpmdpi.com The successful total synthesis of CTX3C has not only confirmed its complex structure but has also opened the door to producing structural analogs for detailed toxicological studies and the elucidation of its structure-activity relationships. mdpi.com

By systematically modifying the CTX3C structure, chemists can probe the importance of specific functional groups and structural domains. For example, the synthesis of various fragments of the molecule, such as the ABCDE-ring and IJKLM-ring systems, has been crucial. nih.govsci-hub.seresearchgate.net These fragments can be used as haptens to develop monoclonal antibodies, which are valuable tools for studying how the toxin binds to its receptors and for developing detection methods. researchgate.net The ability to create analogs with altered ring structures, different side chains, or varied oxidation patterns allows researchers to pinpoint the exact molecular features responsible for the potent and specific neurotoxicity of CTX3C. nih.govfao.org

Ecological Dynamics and Trophic Transfer of Ciguatoxin 3c

Bioaccumulation Mechanisms in Herbivorous Marine Organisms

The entry point of CTX3C into the marine food web is through herbivorous organisms that graze on benthic dinoflagellates of the genus Gambierdiscus. researchgate.netnih.gov These dinoflagellates, which produce a variety of ciguatoxin congeners including CTX3C, are often found as epiphytes on macroalgae, in coral reefs, and mangrove systems. nih.gov Herbivorous fish, such as species of surgeonfish (Naso spp.), ingest these toxic microorganisms while feeding on algae and detritus. mdpi.com

Experimental studies have demonstrated the bioaccumulation of ciguatoxins in herbivorous fish. In one such study, juvenile unicornfish (Naso brevirostris) fed a diet containing the toxic dinoflagellate Gambierdiscus polynesiensis showed a time-dependent accumulation of ciguatoxins in their flesh. nih.gov After an initial lag period, toxin concentrations increased to levels considered unsafe for human consumption. researchgate.net This research provides direct evidence that herbivorous fish can accumulate significant amounts of ciguatoxins through their diet. researchgate.net

The process of bioaccumulation is not simply a passive transfer. Once ingested, CTX3C and its precursors can undergo biotransformation within the herbivore's body. researchgate.netresearchgate.net These metabolic processes can alter the chemical structure of the toxin, sometimes resulting in compounds with different toxicity levels. researchgate.netmdpi.com

**Table 1: Experimental Study on Ciguatoxin Bioaccumulation in *Naso sp.***

| Duration of Exposure (weeks) | Mean CTX Concentration (ng P-CTX-3C equiv. g⁻¹ muscle) ± SE |

|---|---|

| 2 | Insignificant |

| 4 | 1.54 ± 0.66 |

| 8 | 3.18 ± 0.27 |

This table is based on an experimental feeding study with juvenile Naso sp. and a diet enriched with Gambierdiscus polynesiensis. researchgate.net

Biomagnification and Transfer through Marine Food Webs

As herbivorous fish are consumed by carnivorous predators, CTX3C is transferred up the food chain, a process known as biomagnification. mdpi.comnih.govresearchgate.net At each trophic level, the concentration of the toxin can increase, leading to higher levels in top predators. researchgate.net This is why larger, older predatory fish, such as barracuda, snapper, and grouper, are often associated with ciguatera poisoning. nih.govmdpi.com

The transfer of CTX3C is not limited to fish. Marine mammals, such as the Hawaiian monk seal, have also been found to have detectable levels of this toxin in their blood, indicating exposure through their diet. This highlights the widespread impact of CTX3C on marine ecosystems.

The efficiency of toxin transfer between trophic levels can vary. mdpi.com Biotransformation plays a crucial role in this process. For instance, less toxic precursors produced by Gambierdiscus can be converted into more potent forms of ciguatoxin within fish. researchgate.netresearchgate.net In some cases, the biotransformation of CTX3C can lead to the formation of other ciguatoxin analogs, such as 2,3-dihydroxyCTX3C. mdpi.com The specific metabolic pathways can be species-dependent, leading to different toxin profiles in various fish species. frontiersin.org

Factors Influencing Toxin Accumulation in Higher Trophic Levels

Several factors influence the accumulation of CTX3C in higher trophic level organisms. The abundance and toxicity of Gambierdiscus species in a particular area are primary drivers. nih.gov Environmental conditions such as water temperature, salinity, light intensity, and nutrient availability can affect the growth and toxin production of these dinoflagellates. mdpi.com

The feeding behavior and diet of individual fish are also critical. fao.org Fish with a diet rich in herbivorous or smaller carnivorous fish from a ciguatoxic area are more likely to accumulate high levels of the toxin. While it is often assumed that larger and older fish are more toxic, some studies have shown that there isn't always a clear relationship between fish size and toxicity levels. mdpi.com

Spatial and Temporal Dynamics of Ciguatoxin Presence in Ecosystems

The presence of CTX3C in marine ecosystems is not static; it exhibits significant spatial and temporal variability. nih.gov Ciguatera outbreaks are often localized and can fluctuate over time. mdpi.com This patchiness is linked to the distribution of toxic Gambierdiscus blooms. nih.gov

Monitoring the presence of Gambierdiscus can serve as an indicator of potential ciguatera risk in a specific area. nih.gov An increase in the population of these dinoflagellates may be followed by a rise in toxic herbivorous fish several months later. nih.gov

Geographical location has historically been used to classify different types of ciguatoxins. researchgate.net However, recent research has found identical CTX3C profiles in fish from different ocean basins, such as the Pacific and Indian Oceans. researchgate.net This suggests that the classification of ciguatoxins based solely on geography may be an oversimplification and that the distribution of these toxins may be more widespread than previously thought. researchgate.net Long-term data collection is crucial for understanding the seasonality and long-term trends in the abundance and species composition of Gambierdiscus and the subsequent risk of ciguatera. fao.org

Advanced Research Methodologies for Ciguatoxin 3c Detection and Analysis

Biological and Biochemical Assays

Cell-Based Assays (e.g., Neuroblastoma Assay (N2a))

Cell-based assays, particularly the mouse neuroblastoma (N2a) assay, are widely used for detecting ciguatoxins due to their high sensitivity. plos.orgresearchgate.net These assays exploit the toxin's mechanism of action, which involves the activation of voltage-gated sodium channels in nerve cells. researchgate.net

The N2a assay involves exposing cultured mouse neuroblastoma cells to fish extracts suspected of containing ciguatoxins. The presence of toxins like CTX3C leads to cell death, which can be quantified using colorimetric methods, such as the MTT assay. dntb.gov.ua The N2a assay is highly sensitive, capable of detecting CTX3C at very low concentrations. researchgate.net For instance, an evaluation of various extraction protocols for CTX3C from spiked fish flesh using the N2a assay showed the ability to quantify amounts ranging from 0.13 to 2.11 ng of CTX3C equivalents with good reproducibility. mdpi.com However, the assay's sensitivity can be influenced by matrix effects from the sample, which can sometimes lead to non-specific cell mortality. mdpi.com To mitigate this, various sample cleanup protocols have been developed and optimized. mdpi.com

Recent studies have demonstrated a good correlation between the results obtained from N2a assays and those from instrumental methods like LC-MS/MS, confirming the relevance of N2a in detecting CTX3C-group congeners. frontiersin.org For example, fish samples that tested positive for CTX-like toxicity in the N2a assay also showed the presence of CTX3C and its analogs when analyzed by LC-MS/MS. frontiersin.org

Table 1: Performance of Neuroblastoma (N2a) Assay for CTX3C Detection

| Parameter | Finding | Reference |

|---|---|---|

| Quantification Range | 0.13 ± 0.01 to 2.11 ± 0.18 ng CTX3C eq. | mdpi.com |

| Spike Recovery | 6% to 45% (protocol dependent) | mdpi.com |

| Correlation with RBA(F) | R² = 0.71 | plos.orgnoaa.govnih.gov |

| LOQ (N2a-bioassay) | 0.002 µg CTX3C eq. per kg TE | frontiersin.org |

Receptor Binding Assays

Receptor binding assays (RBAs) are another type of functional assay that measures the ability of ciguatoxins to bind to their specific target, the voltage-gated sodium channels on excitable membranes. ciguatera.pf These assays are based on the principle of competitive binding, where the toxin in a sample competes with a labeled ligand for the same receptor site. ciguatera.pf

Traditionally, RBAs have used a radiolabeled brevetoxin, [3H]PbTx-3, as the ligand (RBA(R)). ciguatera.pf However, due to the safety and regulatory issues associated with handling radioisotopes, a fluorescence-based receptor binding assay (RBA(F)) has been developed. plos.orgnoaa.govnih.gov This newer assay utilizes a fluorescently labeled brevetoxin, BODIPY®-PbTx-2, which competes with ciguatoxins for binding to site 5 of the voltage-gated sodium channels. plos.orgnoaa.govnih.gov

The RBA(F) has shown linear responses for fish tissues spiked with Pacific ciguatoxin-3C (P-CTX-3C) in the range of 0.1 to 1.0 ppb, with a detection limit of 0.075 ppb. plos.orgnoaa.govnih.gov This method is advantageous because it is faster to perform (approximately two hours) compared to the N2a assay (2.5 days) and the fluorescent probe has long-term stability. plos.orgnih.gov Furthermore, a chemiluminescent receptor binding assay using acridinium (B8443388) brevetoxin-B2 (ABTX) has been developed, which showed inhibition of binding by CTX3C with a calculated Ki value of 195 ± 22.5 pM. mdpi.com

Immunoassays (e.g., ELISA)

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and specific method for detecting ciguatoxins. ciguatera.pf These assays rely on the highly specific recognition between an antibody and the target antigen, in this case, CTX3C. ciguatera.pfnih.gov

A significant advancement in this area has been the development of a direct sandwich ELISA for CTX3C. nih.gov This was achieved by producing monoclonal antibodies (mAbs) that specifically recognize both ends of the CTX3C molecule. nih.gov These antibodies were generated by immunizing mice with rationally designed synthetic haptens, which mimic parts of the CTX3C structure, thereby overcoming the challenge of the limited availability of the natural toxin for antibody production. nih.gov This sandwich ELISA can detect CTX3C at the parts-per-billion (ppb) level and shows no cross-reactivity with other related marine toxins like brevetoxins, okadaic acid, or maitotoxin (B1166249). nih.gov

Furthermore, a highly sensitive fluorescent sandwich ELISA has been developed with a limit of detection (LOD) of less than 1 pg/mL for CTX3C. researchgate.net This level of sensitivity is crucial for detecting the very low concentrations of ciguatoxins found in contaminated fish. researchgate.net For instance, a fish extract spiked with CTX1B at the suggested threshold of 0.01 μg/kg was successfully detected using this method. researchgate.net

Advanced Instrumental Analytical Techniques

While biological and biochemical assays are excellent for screening, instrumental techniques, particularly those coupling liquid chromatography with mass spectrometry, are essential for the confirmation and precise quantification of specific ciguatoxin congeners like CTX3C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) has been a foundational technique in the chemical analysis of ciguatoxins. mdpi.com Early challenges in detecting these toxins were overcome through the application of LC-MS, which allows for the separation of different ciguatoxin congeners from a complex mixture before their detection by the mass spectrometer. mdpi.com This technique has been instrumental in characterizing the various ciguatoxins present in fish and the dinoflagellates that produce them. fao.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the gold standard for the confirmatory analysis of ciguatoxins, offering high specificity and sensitivity. plos.orgfrontiersin.org This technique provides structural information by fragmenting the parent ion and analyzing the resulting product ions, which is crucial for distinguishing between different ciguatoxin congeners. nih.gov

In the analysis of CTX3C and its analogs, LC-MS/MS methods often monitor the sodium adducts ([M+Na]+) of the toxins in selected reaction monitoring (SRM) mode, as these adducts are highly stable. frontiersin.orgnih.gov For instance, in a study of Lutjanus bohar fish, CTX3C was identified in 42% of the samples using this approach. frontiersin.org The limit of quantitation (LOQ) for LC-MS/MS analysis has been reported to be as low as 0.2 µg CTX3C kg-1. frontiersin.org

Recent advancements have focused on improving the sensitivity of LC-MS/MS methods. One such development involves monitoring lithium adducts ([M+Li]+) instead of sodium adducts, which has been shown to be a highly sensitive method for detecting CTXs at extremely low levels. mdpi.com This improved method successfully detected CTX3C at a concentration of 0.0104 µg/kg in a sample where it was previously undetectable by a standard LC-MS/MS method. mdpi.comnih.gov The analysis of fragmentation patterns in the MS/MS spectrum of CTX3C and its congeners, such as 51-hydroxyCTX3C, provides detailed structural information that aids in the identification of unknown analogs. nih.gov

Table 2: Key Parameters in LC-MS/MS Analysis of Ciguatoxin 3C

| Parameter | Details | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | mdpi.com |

| Precursor Ions | [M+Na]⁺, [M+H]⁺, [M+Li]⁺ | frontiersin.orgmdpi.comnih.govnih.gov |

| MRM Transitions (C-CTX-1) | m/z 1123.6 > 1105.6, 1123.6 > 1087.6, 1123.6 > 1069.6 | plos.orgnoaa.gov |

| Limit of Quantitation (LOQ) | 0.2 µg CTX3C kg⁻¹ | frontiersin.org |

| LOQ (with Li adducts) | 0.005 µg/kg | nih.gov |

High-Resolution Mass Spectrometry (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful and indispensable tool for the detection and characterization of this compound (CTX3C) and its analogs. mdpi.comnih.gov This technique offers significant advantages in terms of specificity and the ability to confidently identify congeners, even without commercially available reference materials for every single compound. mdpi.com The high mass accuracy and resolution of HRMS instruments allow for the precise determination of the elemental composition of ions, which is crucial for distinguishing between compounds with similar nominal masses. researchgate.nettrentu.ca

In the analysis of CTX3C, LC-HRMS is often used in both full-scan and targeted MS/MS modes. nih.govresearchgate.net Full-scan mode provides a comprehensive overview of all ions present in a sample, enabling the untargeted screening for known and unknown CTX congeners. mdpi.comnih.gov Targeted MS/MS, also known as parallel reaction monitoring (PRM) in some HRMS systems, involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ of CTX3C) and fragmenting it to produce a characteristic product ion spectrum. mdpi.commdpi.com This fragmentation pattern serves as a structural fingerprint, significantly increasing the confidence in compound identification. nih.govmdpi.com

Recent studies have demonstrated the successful application of LC-HRMS for the detection of Pacific ciguatoxins, including CTX3C, in various marine samples. nih.govresearchgate.net For instance, the fragmentation pathways of CTX3C have been investigated, leading to a better understanding of how these complex molecules behave in the mass spectrometer. nih.govmdpi.com Although some studies have noted that HRMS may have lower sensitivity compared to low-resolution mass spectrometry (LRMS) for certain Pacific ciguatoxins, its superior accuracy is invaluable for confirming the identity of analogs and identifying interferences from co-eluting compounds. researchgate.net The development of HRMS methods has been a key objective in research projects aimed at characterizing the risk of ciguatera in various regions. fao.org

Table 1: Key Parameters in LC-HRMS Analysis of this compound

| Parameter | Description | Typical Values/Settings | Source |

| Ionization Mode | The method used to create ions from the analyte molecules. | Positive Electrospray Ionization (ESI+) is commonly used. | mdpi.com |

| Precursor Ion | The ion of the intact molecule that is selected for fragmentation. | [M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺ | mdpi.com |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Orbitrap, Time-of-Flight (TOF) | researchgate.netmdpi.com |

| Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Often > 60,000 FWHM | trentu.ca |

| Mass Accuracy | The closeness of the measured mass to the true mass. | Typically < 5 ppm | trentu.ca |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Varies depending on the instrument and compound (e.g., 20-70 eV). | nih.gov |

Method Development and Optimization Strategies

Enhancing Sensitivity and Selectivity

A primary focus in the analysis of CTX3C is the continual improvement of method sensitivity and selectivity, owing to the extremely low concentrations at which these toxins pose a health risk. trentu.canih.gov Various strategies have been explored to achieve the necessary low limits of detection (LOD) and quantification (LOQ). trentu.canih.gov

One key area of optimization is the mobile phase composition in liquid chromatography. The choice of solvent and additives can significantly impact ionization efficiency in the mass spectrometer's source. nih.gov For instance, the use of an acetonitrile-based mobile phase has been shown to provide higher intensity and sharper chromatographic peaks for CTX analogs compared to methanol-based systems. nih.gov Furthermore, the addition of alkali metal ions, such as lithium (Li⁺), to the mobile phase can enhance the formation of specific adduct ions (e.g., [M+Li]⁺). nih.gov Monitoring these lithium adducts in MS/MS has been demonstrated to be a highly sensitive method for detecting CTXs, allowing for quantification at levels compliant with regulatory guidance. nih.gov

Another approach to enhance selectivity is through advanced MS scan modes. High-resolution mass spectrometry (HRMS) inherently provides high selectivity due to its ability to resolve target analytes from matrix interferences with very similar masses. mdpi.comtrentu.ca The increased selectivity of HRMS results in a lower chemical noise and a better signal-to-noise ratio, which directly contributes to improved sensitivity. mdpi.com

The development of novel analytical platforms also contributes to enhanced sensitivity. For example, a dual-emitting, molecularly imprinted ratiometric fluorescence sensor has been developed for the detection of P-CTX-3C. nih.gov This sensor demonstrated high sensitivity, with a lower detection limit of 3.3 × 10⁻⁴ ng/mL, and high selectivity, offering a promising strategy for rapid trace analysis. nih.gov

Extraction and Purification Protocols for Research Samples

The effective extraction and purification of CTX3C from complex biological matrices, such as fish tissue, is a critical prerequisite for accurate analysis. researchgate.netmdpi.com The lipophilic nature of CTX3C means that it is often co-extracted with a large amount of lipids and other interfering compounds, which can suppress the instrument signal and lead to inaccurate quantification. fao.orgresearchgate.net Therefore, multi-step cleanup protocols are essential. researchgate.net

A typical extraction and purification workflow begins with the homogenization of the tissue in a polar organic solvent like acetone (B3395972). researchgate.netfrontiersin.org This is often followed by liquid-liquid partitioning steps to separate the toxins from the bulk of the lipids. For example, an acetone extract may be reduced, reconstituted in aqueous methanol, and then defatted by partitioning against a nonpolar solvent like n-hexane. mdpi.comfrontiersin.org

Solid-phase extraction (SPE) is a crucial step for further purifying the crude extract. researchgate.netnih.gov Various SPE sorbents have been evaluated for their effectiveness in retaining CTX3C while allowing interfering compounds to be washed away. Common choices include normal-phase sorbents like silica (B1680970) and Florisil, as well as reversed-phase sorbents like C18 and polystyrene-divinylbenzene (PS-DVB). researchgate.netnih.gov A comparative study of six different cleanup strategies found that protocols using PS-DVB and silica cartridges yielded the most versatile results, with good recovery for a range of CTX analogs, including CTX3C. nih.gov An optimized protocol involving enzymatic digestion followed by extraction and two SPE cleanup steps has also been developed, demonstrating applicability to various fish matrices with good recovery rates for CTX3C (70%). mdpi.comdntb.gov.ua

The selection and optimization of the extraction and purification protocol are often tailored to the specific analytical endpoint. For instance, a protocol designed for a cell-based assay might have different requirements than one intended for LC-MS/MS analysis, where minimizing matrix effects that cause ion suppression is paramount. mdpi.com

Table 2: Common Steps in Extraction and Purification of this compound from Fish Tissue

| Step | Purpose | Common Reagents/Materials | Source |

| Homogenization/Extraction | To release toxins from the tissue matrix. | Acetone, Methanol/Water | mdpi.comfrontiersin.org |

| Liquid-Liquid Partitioning | To remove nonpolar lipids (defatting). | n-Hexane, Diethyl ether | researchgate.netfrontiersin.org |

| Solid-Phase Extraction (SPE) | To further purify the extract by removing interfering compounds. | Silica, Florisil, C18, Polystyrene-divinylbenzene (PS-DVB) | researchgate.netnih.gov |

Calibration and Quantification Approaches

Accurate quantification of CTX3C is highly dependent on the use of appropriate calibration strategies and the availability of reliable reference materials. nih.govacs.org A significant challenge in the field has been the limited availability and high cost of certified ciguatoxin standards. researchgate.netacs.org

For quantitative analysis by LC-MS/MS, external calibration curves are typically constructed using standard solutions of purified CTX3C. nih.govacs.org These curves plot the instrument response against a series of known concentrations of the standard. A linear range is established, and the concentration of CTX3C in an unknown sample is determined by interpolating its response on this curve. nih.govacs.org For example, a six-level calibration line for CTX3C has been reported over a concentration range of 0.5–28 ng/mL with good linearity (R² ≥ 0.991). nih.govacs.org

Matrix-matched calibration is often employed to compensate for matrix effects, where the presence of co-extracted compounds from the sample can enhance or suppress the ionization of the target analyte. mdpi.com This involves preparing the calibration standards in a blank matrix extract that is similar to the samples being analyzed. mdpi.com

The absolute quantification of reference materials themselves is a critical step. Quantitative ¹H-NMR (qNMR) has been used for the absolute quantification of several Pacific ciguatoxins, including CTX3C. nih.govresearchgate.net This technique allows for the determination of the purity and concentration of the toxin standard without the need for an identical reference material, instead using a certified internal standard. nih.gov These qNMR-quantified reference materials are then used to prepare the standard solutions for creating calibration curves in LC-MS methods. nih.govnih.gov

Table 3: Example of Calibration Data for this compound Analysis

| Parameter | Value | Source |

| Calibration Curve Range | 0.5–28 ng/mL | nih.govacs.org |

| Correlation Coefficient (R²) | ≥ 0.991 | nih.govacs.org |

| Limit of Quantification (LOQ) in Extract | 0.2 ng/g TE (before SPE), 0.028 ng/g TE (after SPE) | nih.govacs.org |

| Reference Material Quantification Method | Quantitative ¹H-NMR (qNMR) | nih.gov |

Comparative Analysis of Detection Methodologies for Research Applications

A variety of methods are available for the detection of ciguatoxins, each with its own set of advantages and limitations for research applications. The primary methods include functional assays, such as the neuroblastoma cell-based assay (CBA-N2a) and the receptor binding assay (RBA), and chemical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.commdpi.com

The CBA-N2a measures the composite cytotoxicity induced by all active CTX analogs in a sample. mdpi.com It is highly sensitive, often more so than LC-MS/MS and RBA, making it an excellent screening tool. mdpi.complos.org However, it does not provide information on the specific toxin congeners present. nih.gov

The fluorescent receptor binding assay (fRBA) is based on the competition between CTXs and a fluorescently labeled toxin for binding to voltage-gated sodium channels. mdpi.complos.org It is a relatively rapid assay (taking a few hours) and provides a good estimate of total toxicity. plos.org Studies have shown a strong correlation between fRBA and LC-MS/MS results. mdpi.com

LC-MS/MS is considered the gold standard for confirmatory analysis and quantification of specific CTX congeners. mdpi.comencyclopedia.pub Its major advantages are high specificity and sensitivity, allowing for the identification and measurement of individual toxins like CTX3C in a complex mixture. nih.govencyclopedia.pub This provides crucial information about the toxin profile of a sample. nih.gov However, LC-MS/MS is expensive, requires highly trained personnel, and can be susceptible to matrix effects that require extensive sample cleanup. fao.orgnih.gov

Comparative studies have found good correlation between these different methodologies. mdpi.commdpi.com For instance, a study comparing fRBA, CBA-N2a, and LC-MS/MS for the analysis of Gambierdiscus extracts found that all three assays were significantly correlated, with the highest correlation observed between fRBA and LC-MS/MS. mdpi.com Often, a tiered approach is used in research and monitoring, where a sensitive and high-throughput screening method like CBA-N2a or fRBA is used first, followed by confirmation and specific quantification of positive samples using LC-MS/MS. mdpi.comencyclopedia.pub This combined strategy leverages the strengths of each method for efficient and reliable ciguatoxin evaluation. mdpi.com

Table 4: Comparison of Research Methodologies for this compound Detection

| Methodology | Principle | Key Advantages | Key Limitations | Source |

| Neuroblastoma Cell-Based Assay (CBA-N2a) | Measures cytotoxicity on N2a cells. | Very high sensitivity, measures total toxicity. | Does not identify specific congeners, longer assay time (days). | mdpi.complos.org |

| Fluorescent Receptor Binding Assay (fRBA) | Competitive binding to sodium channels. | Rapid, good correlation with other methods, cost-effective. | Less sensitive than CBA-N2a, provides total binding affinity, not specific toxicity. | mdpi.complos.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation and mass-based detection. | High specificity and selectivity, quantifies individual congeners, confirmatory. | Expensive, requires extensive sample cleanup and expert operators. | nih.govencyclopedia.pub |

| High-Resolution Mass Spectrometry (LC-HRMS) | High-accuracy mass measurement. | Confident identification of congeners, structural elucidation, can identify unknowns. | Can be less sensitive than LRMS, high instrument cost. | mdpi.comresearchgate.net |

Synthetic Approaches and Derivatives of Ciguatoxin 3c

Total Synthesis Strategies

The total synthesis of CTX3C is marked by its highly convergent approach, which strategically divides the complex molecule into more manageable large fragments that are synthesized independently before being coupled. unipd.it This approach was essential to navigate the molecule's immense complexity, which includes 13 fused ether rings and over 30 stereogenic centers. jst.go.jp

The initial, or "first-generation," synthesis by Hirama and colleagues established a foundational strategy that was later refined. pnas.orgnih.gov A subsequent "second-generation" synthesis improved upon the initial route, offering a more concise and higher-yield pathway. pnas.orgnih.gov Both generations of the synthesis relied on a common set of key strategic reactions.

Key elements of the total synthesis strategies include:

Convergent [X + 2 + Y] Strategy: This approach involves the coupling of two major fragments, the "left wing" and "right wing," followed by the construction of the central rings. jst.go.jp

Ring-Closing Metathesis (RCM): This reaction, often employing Grubbs' catalyst, proved crucial for the formation of the challenging medium-sized ether rings, specifically the A-, E-, F-, and I-rings. jst.go.jpunipd.itorganic-chemistry.org

Radical Cyclization: A key step in forming the central G-ring involved a stereo- and chemoselective radical reaction. organic-chemistry.orgnih.gov

Protecting Group Strategy: The use of specific protecting groups, such as the 2-naphthylmethyl (NAP) group, which can be removed oxidatively with DDQ, was critical for the success of the multi-step synthesis. organic-chemistry.org

| Synthesis Generation | Key Strategic Features | Ref. |

| First-Generation | - Assembly of left (ABCDE) and right (HIJKLM) wings. - Coupling via O,O-acetal formation, followed by conversion to an O,S-acetal. - G-ring formation via radical cyclization. - F-ring formation via RCM. | pnas.orgnih.gov |

| Second-Generation | - Improved conciseness and yield. - Direct construction of the key O,S-acetal intermediate from an α-chlorosulfide and a secondary alcohol. | jst.go.jppnas.orgnih.gov |

Fragment Synthesis and Assembly

The convergent nature of the CTX3C synthesis places immense importance on the efficient and stereocontrolled preparation of its constituent fragments. Research efforts have produced various innovative methods for constructing the different polycyclic ether segments of the molecule.

The Left Wing (A-E rings): This hexacyclic fragment was synthesized through methods such as an alkylation-metathesis sequence to connect the AB- and E-ring systems and subsequently form the CD-ring. jst.go.jprsc.org Other approaches have utilized iterative and two-directional RCM reactions for rapid assembly. figshare.com

The Right Wing (H-M rings): The synthesis of this pentacyclic fragment involved key steps like esterification to link the HI and LM ring precursors, followed by an intramolecular carbonyl olefination to forge the J-ring. pnas.org

The assembly of these large fragments to construct the central FG-ring system represented a significant hurdle. unipd.it Model studies on a simpler E-H ring fragment were crucial in proving the viability of the final coupling strategy, which involved acetal (B89532) formation, radical reaction for the G-ring, and RCM for the F-ring. unipd.it

| Fragment | Synthetic Approach Highlights | Key Reactions | Ref. |

| A-E Ring System | Convergent assembly of AB and E ring precursors. | Alkylation, Ring-Closing Metathesis (RCM) | jst.go.jprsc.org |

| I-K Ring System | Synthesis from a chiral pool precursor. | Gold-catalyzed cyclization, Tsuji–Trost allylation | acs.org |

| I-J-K Fragment | Bidirectional synthesis from a monocyclic precursor. | Double Ring-Closing Metathesis (RCM), Tsuji–Trost allylation | nih.govacs.org |

| B-C-D-E Ring System | Convergent coupling of E-ring and B-ring parts. | Reductive cyclization | thieme-connect.com |

| E-F Ring System | Construction of the anti-2-hydroxyalkyl ether part. | jst.go.jpmdpi.com-Wittig rearrangement, Ring-Closing Metathesis (RCM) | nih.gov |

| Final Assembly (FG-Rings) | Coupling of Left and Right wings. | O,S-acetal formation, Radical cyclization, RCM | unipd.itorganic-chemistry.org |

Generation of Synthetic Analogs for Research Applications

A primary motivation for the chemical synthesis of CTX3C is to provide a reliable supply of the molecule and its analogs for crucial research applications, bypassing the need for laborious isolation from natural sources. unipd.itnih.gov The developed synthetic pathways are versatile and can be adapted to produce congeners and derivatives. unipd.it

One significant achievement was the total synthesis of 51-hydroxyCTX3C, a naturally occurring, more oxidized, and highly toxic analog of CTX3C, using a unified strategy based on the CTX3C synthesis. organic-chemistry.orgnih.gov This demonstrated the applicability of the synthetic route for generating different ciguatoxin congeners.

Synthetic fragments and analogs are instrumental for developing vital research tools:

Immunoassay Development: The synthesis of large, complex fragments of CTX3C, such as the ABCDE and IJKLM ring systems, has enabled their conjugation to carrier proteins like keyhole limpet hemocyanin (KLH). mdpi.com These conjugates are used as antigens to generate monoclonal antibodies, forming the basis for sensitive and specific immunoassays (like ELISA) for detecting ciguatoxins in contaminated fish. nih.govmdpi.com

Probes for Ion Channel Studies: Ciguatoxins exert their effects by binding to voltage-sensitive sodium channels (VSSCs). pnas.org The availability of synthetic CTX3C and its analogs provides molecular probes to investigate the VSSC-ligand interaction at a molecular level. unipd.it This can offer valuable insights into the activation and gating mechanisms of these crucial ion channels. pnas.org A preliminary study showed that a protected synthetic intermediate of CTX3C did not exhibit detectable toxicity, suggesting that specific functional groups are essential for binding to the sodium channel. unipd.it

Challenges in Ciguatoxin 3C Chemical Synthesis

The chemical synthesis of this compound is considered a monumental undertaking in organic chemistry due to a combination of significant structural hurdles. mdpi.comnih.gov

The primary challenges include:

Molecular Size and Complexity: CTX3C is a large molecule, measuring approximately 3 nanometers in length, with a complex ladder-like polyether structure. unipd.itnih.gov

Stereochemical Complexity: The molecule contains 13 rings and over 30 stereogenic centers, requiring exquisitely high levels of stereocontrol throughout the synthesis to obtain the single correct diastereomer. jst.go.jp

Fused Polyether System: The core structure is a trans-fused polycyclic ether array, a notoriously difficult motif to construct. mdpi.com

Medium-Sized Rings: The structure contains a high proportion of synthetically challenging seven-, eight-, and nine-membered cyclic ethers (rings A, D, E, F, I). nih.govmdpi.com These rings are difficult to form due to unfavorable transannular interactions and entropic factors.

Final Deprotection: The removal of protecting groups from the fully assembled, large, and functionally dense molecule is often problematic and can lead to low yields or decomposition of the target compound. jst.go.jpunipd.it

Emerging Research Areas and Future Directions for Ciguatoxin 3c Studies

Unraveling Complete Biotransformation Pathways

Ciguatoxins found in fish are the result of biotransformation of precursor compounds produced by dinoflagellates of the Gambierdiscus genus. fao.orgdpi.qld.gov.au The less potent precursors, sometimes referred to as gambiertoxins, are oxidized in fish to become more toxic ciguatoxins. dpi.qld.gov.aunih.gov For instance, Pacific ciguatoxin-1 (P-CTX-1) is likely derived from gambiertoxin-4B (GTX-4B). fao.org

The biotransformation process is believed to involve oxidative metabolism and spiroisomerisation within the fish's liver. nih.gov Specifically, studies suggest that congeners like 2,3-dihydroxyCTX3C and 51-hydroxyCTX3C are formed in fish through the oxidative biotransformation of CTX3C. frontiersin.org In vitro experiments using liver S9 fractions from fish have provided evidence for this conversion. frontiersin.org

A significant recent discovery has been the identification of glucuronidation as a novel biotransformation pathway for Caribbean ciguatoxins (C-CTXs) in fish. acs.orgnih.gov This process, a common detoxification mechanism in marine organisms, had not been previously reported for ciguatoxins. acs.orgnih.gov However, this glucuronidation was not observed in rat and human liver microsomes, suggesting that different biotransformation pathways may be dominant in higher vertebrates. nih.gov

Understanding these complete biotransformation pathways is critical for several reasons. It can help in identifying the full spectrum of toxic congeners present in contaminated fish, leading to improved detection methods and more accurate risk assessments. acs.org Furthermore, knowledge of these metabolic routes is essential for understanding the ecotoxicology of ciguatoxins and their fate within marine ecosystems. acs.org

Identification of Novel Ciguatoxin Congeners and Precursors

Research continues to uncover new congeners of ciguatoxins, expanding the known family of these complex molecules. Over 30 different congeners have been identified to date. frontiersin.org These congeners often exhibit structural modifications, primarily through oxidation, at both ends of the toxin molecule. fao.org

Recent advances in analytical techniques, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), have been instrumental in identifying new Caribbean ciguatoxin (C-CTX) congeners in fish and a precursor of C-CTX-1/-2 in dinoflagellates. researchgate.net For example, C-CTX-5 has been identified as a likely precursor to C-CTXs found in fish in the Caribbean. researchgate.netnih.gov

The identification of these novel congeners and their precursors is crucial for several reasons. It helps to build a more complete picture of the toxins involved in ciguatera poisoning and their origins. researchgate.net This knowledge is fundamental for developing comprehensive analytical methods for toxin detection and for understanding the regional differences in toxin profiles. frontiersin.orgmdpi.com The lack of commercially available reference standards for many of these congeners, however, remains a significant hurdle for research and regulatory efforts. researchgate.net

Refinement of Molecular Target Characterization (e.g., specific ion channel isoforms)

The primary molecular target of ciguatoxins is the voltage-gated sodium channel (VGSC) in excitable cells like neurons and muscle cells. dpi.qld.gov.aumdpi.comfao.org Ciguatoxins bind to site 5 on the alpha-subunit of the VGSC, leading to an increase in neuronal excitability. mdpi.comfao.org

Studies using the synthetic CTX3C congener have provided more detailed insights into its effects on different VGSC isoforms. Research has shown that CTX3C affects neuronal, skeletal muscle, and cardiac isoforms of VGSCs. oup.com Specifically, it shifts the activation threshold and half-inactivation voltage to more hyperpolarized potentials. oup.comoup.com

CTX3C has been observed to preferentially influence the Nav1.8 isoform, which is involved in pain transduction. mdpi.com It also accelerates the time-to-peak current in the Nav1.2 isoform. mdpi.com In mouse taste cells, CTX3C has been shown to markedly affect the operation of voltage-gated Na+ channels, but not voltage-gated K+ channels. oup.comresearchgate.net This is in contrast to gambierol, another ciguatera toxin, which targets potassium channels. oup.com This specificity of action on different ion channel isoforms helps to explain the diverse symptoms of ciguatera poisoning. mdpi.comoup.com Further refinement of the characterization of these molecular targets is essential for understanding the precise mechanisms of toxicity and for developing potential therapeutic interventions.

Development of Advanced Predictive Models for Toxin Dynamics

Developing predictive models for ciguatoxin dynamics is a key area of emerging research aimed at forecasting ciguatera poisoning (CP) risk. These models integrate various environmental and biological data to predict the abundance of Gambierdiscus and the subsequent transfer of toxins through the food web. nih.govwhoi.edu

Early models established a significant relationship between sea surface temperature (SST), Gambierdiscus growth, and CP cases. nih.govnsf.gov More recent efforts have incorporated additional factors like bathymetric data and light penetration to project Gambierdiscus growth in specific regions like the Greater Caribbean. nih.govnsf.gov

Conceptual models are also being developed to understand the flow of ciguatoxins from the producing algae into the food web. nih.govifremer.fr These models consider factors such as the grazing rates of herbivorous fish on different types of macroalgae that host Gambierdiscus. nih.gov For example, one model suggested that targeting specific macrophytes for monitoring Gambierdiscus and toxin levels could provide an early warning system for potential CP outbreaks. nih.gov

These predictive models are crucial tools for risk management, allowing for the identification of potential hotspots and the implementation of targeted monitoring programs. whoi.eduifremer.fr However, a significant challenge remains the lack of robust, cost-effective, and widely available screening tools for ciguatoxins in seafood, which hinders the validation and refinement of these models. nih.gov

Exploration of Environmental Triggers for Algal Toxin Production

The production of ciguatoxins by Gambierdiscus dinoflagellates is influenced by a variety of environmental factors. Understanding these triggers is crucial for predicting and potentially mitigating harmful algal blooms.

Key environmental variables that affect Gambierdiscus growth and toxin production include:

Temperature: Gambierdiscus populations and ciguatera incidence are primarily reported in environments with water temperatures between 25–30°C. nih.gov Some species can experience increased toxin production in response to sudden temperature drops. mdpi.com

Salinity: Optimal growth for most Gambierdiscus species occurs in a salinity range of 25–35. nih.gov

Light: While Gambierdiscus species are generally adapted to low light conditions, changes in the light environment can lead to a loss in toxin production in some cases. mdpi.commpi.govt.nz

Nutrients: The availability of nutrients such as nitrogen and phosphorus can influence algal growth. mdpi.commdpi.com

pH: Ocean acidification, driven by increased CO2, may also play a role. Studies have shown that changes in pH can affect the growth and toxin profile of some Gambierdiscus species. ifremer.fr

Bacterial Interactions: The bacteria co-inhabiting with Gambierdiscus can also influence its growth and toxin production. mdpi.com

Human activities, such as land-use changes, pollution, and overfishing, can also indirectly affect the environmental conditions that favor Gambierdiscus growth. dpi.qld.gov.aumdpi.com Continued research into these environmental triggers is essential for understanding the complex ecology of ciguatoxin production and for developing effective management strategies in the face of climate change. mdpi.complos.org

Interdisciplinary Research Needs and Collaborative Initiatives

Addressing the global challenge of ciguatera poisoning requires a concerted and interdisciplinary research effort. The complexity of the issue, spanning from marine ecology to public health, necessitates collaboration among scientists from various fields. plos.orgsafefish.com.auvliz.be

Key areas where interdisciplinary collaboration is crucial include:

Ecology and Oceanography: Understanding the environmental drivers of Gambierdiscus blooms and toxin production. whoi.edusafefish.com.au

Chemistry: Isolating and characterizing new ciguatoxin congeners and developing analytical standards. researchgate.net

Toxicology: Determining the toxicity of different congeners and understanding their mechanisms of action. acs.org

Fisheries Science: Identifying vector species and understanding toxin accumulation in marine food webs. dpi.qld.gov.ausafefish.com.au

Public Health and Epidemiology: Improving surveillance, data collection, and risk communication to affected communities. plos.orgvliz.benih.gov

Data Science: Developing predictive models and integrating diverse datasets to inform risk management. vliz.benih.gov

Initiatives that foster such collaborations are vital for translating research advances into practical management solutions. plos.org Improved international networking can facilitate trans-regional, multidisciplinary comparative studies, which are essential for a global response to this widespread issue. safefish.com.au The lack of commercially available ciguatoxin standards and significant underreporting of cases are major obstacles that collaborative efforts can help to overcome. safefish.com.au

Q & A

Q. What analytical methods are recommended for detecting and quantifying Ciguatoxin 3C (CTX3C) in biological samples, and how are they validated?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for CTX3C detection due to its high sensitivity (LOD: ~0.01 ng/g) and specificity for polyether marine toxins. Method validation requires:

Q. How can researchers design experiments to study CTX3C bioaccumulation in marine food webs?

- Model organisms : Use herbivorous fish (e.g., Naso elegans) fed Gambierdiscus cultures to mimic natural trophic transfer. Monitor toxin levels in flesh over 16 weeks, accounting for somatic growth dilution effects .

- Dosing protocols : Administer controlled daily doses of Gambierdiscus cells to avoid acute toxicity while allowing chronic accumulation .

- Data normalization : Express CTX3C concentrations relative to fish weight and growth rates to distinguish true bioaccumulation from dilution .

Q. What are the critical considerations for ensuring reproducibility in CTX3C extraction and purification?

- Solvent selection : Use methanol-water mixtures (e.g., 80:20 v/v) for efficient toxin extraction from biological matrices.

- Cleanup steps : Employ solid-phase extraction (SPE) with C18 cartridges to remove lipids and proteins.

- Documentation : Report extraction recovery rates (%) and purity (e.g., via LC-MS peak integration) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can conflicting data on CTX3C toxicity thresholds be resolved in human health risk assessments?

- Meta-analysis framework : Systematically aggregate data from in vitro (e.g., sodium channel inhibition assays) and in vivo (e.g., mouse bioassays) studies, adjusting for methodological variability (e.g., toxin purity, exposure duration).

- Uncertainty quantification : Apply probabilistic models to estimate dose-response relationships, incorporating confidence intervals for extrapolation to human populations .

Q. What experimental models best address the knowledge gap in CTX3C’s chronic toxicity mechanisms?

- In vitro models : Use differentiated human neuronal cell lines to study long-term effects on voltage-gated sodium channels (e.g., Nav1.4 and Nav1.6 subtypes).